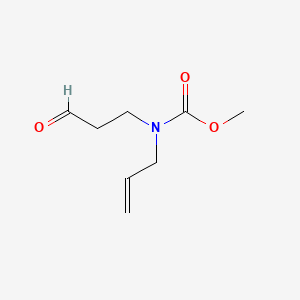
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is an organic compound with the molecular formula C8H13NO3. It contains a carbamate functional group, which is a derivative of carbamic acid. This compound is characterized by its unique structure, which includes an allyl group and a 3-oxopropyl group attached to the carbamate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of an allyl alcohol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of methyl allyl(3-oxopropyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl allyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl allyl(3-oxopropyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Uniqueness
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is unique due to its specific structure, which includes both an allyl group and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates .
Eigenschaften
CAS-Nummer |
121731-72-4 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.196 |
IUPAC-Name |
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-9(6-4-7-10)8(11)12-2/h3,7H,1,4-6H2,2H3 |
InChI-Schlüssel |
QCPLXOHJFPFNAA-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCC=O)CC=C |
Synonyme |
Carbamic acid, (3-oxopropyl)-2-propenyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)


![(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570325.png)


![2-amino-7-(thiophen-2-ylmethyl)-4aH-pyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B570330.png)
![(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid](/img/structure/B570331.png)


